Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced thiophene derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate and ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For example, the presence of a chlorine atom in this compound enhances its reactivity in substitution reactions compared to its analogs .
Biological Activity
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and the mechanisms through which it operates.
Chemical Structure and Properties
The compound has the molecular formula C_{12}H_{11}ClO_3S and a molecular weight of approximately 256.71 g/mol. Its structure includes a chloro group, a hydroxy group, and an ethyl ester functional group attached to a benzo[b]thiophene core, which is known for its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth.
Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Candida albicans | 8 µg/mL |
These results suggest that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for developing new antimicrobial agents .
Antifungal Properties
The antifungal activity of this compound has been particularly emphasized in recent studies. It has shown rapid penetration and release characteristics, enhancing its efficacy against fungal infections.
Case Study: Efficacy Against Fungal Strains
In a study evaluating the compound's antifungal properties, formulations containing this compound demonstrated significant activity against various fungal strains. The compound's ability to disrupt fungal cell membranes was noted as a key mechanism of action.
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF-7 (breast cancer) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. These findings highlight the potential of this compound as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial survival and proliferation.
Properties
CAS No. |
33851-24-0 |
---|---|
Molecular Formula |
C11H9ClO3S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 5-chloro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
XDQYSYNQPPHBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)O |
Origin of Product |
United States |
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